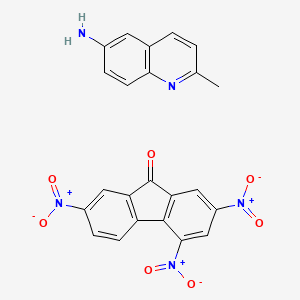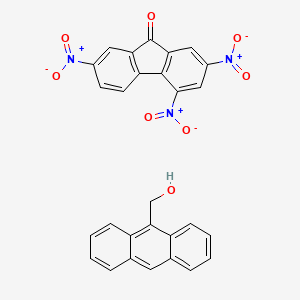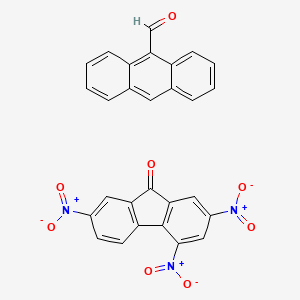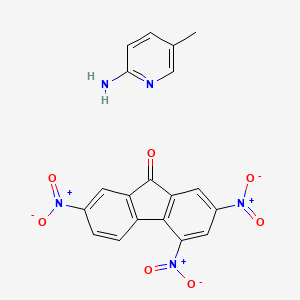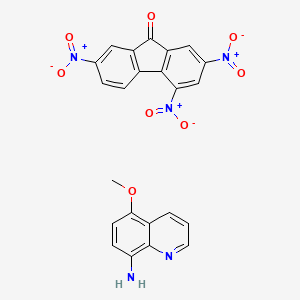
5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one
Overview
Description
5-Methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one is a compound that combines two distinct chemical entities: 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine: This compound can be synthesized using 5-chloro-2-nitroaniline as a starting material.
2,4,7-Trinitrofluoren-9-one: This compound is typically synthesized through the nitration of fluorenone.
Industrial Production Methods
The industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both 5-Methoxyquinolin-8-amine and 2,4,7-Trinitrofluoren-9-one can undergo oxidation reactions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: These compounds can also be reduced using agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for these compounds, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Quinoline derivatives and nitrofluorenone derivatives.
Reduction: Aminoquinoline derivatives and reduced nitrofluorenone compounds.
Substitution: Various substituted quinoline and fluorenone derivatives.
Scientific Research Applications
Chemistry
Catalysis: These compounds are used as catalysts in organic synthesis due to their unique electronic properties.
Material Science: They are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biology and Medicine
Antimicrobial Agents: 5-Methoxyquinolin-8-amine derivatives have shown potent antimicrobial activity against a range of pathogens.
Cancer Research: These compounds are being investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes and pathways.
Industry
Mechanism of Action
The mechanism of action of these compounds varies depending on their application:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar to 5-Methoxyquinolin-8-amine, other quinoline derivatives include chloroquine and quinine, which are used as antimalarial agents.
Nitrofluorenone Derivatives: Similar to 2,4,7-Trinitrofluoren-9-one, other nitrofluorenone derivatives include 2,4-dinitrofluorenone, which is used in the synthesis of dyes and pigments.
Uniqueness
5-Methoxyquinolin-8-amine: Its unique methoxy group enhances its electronic properties, making it more effective in certain catalytic and antimicrobial applications.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups makes it highly reactive and suitable for use in explosives and advanced materials.
Properties
IUPAC Name |
5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNTOBUDVTNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
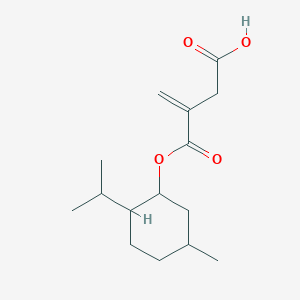
![2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)-4a,8a-dihydropyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3823991.png)
